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Compound of Interest

Compound Name:
1-(3-Acetylphenyl)-3-

benzylthiourea

Cat. No.: B396985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Acetylphenyl)-3-
benzylthiourea, a molecule of interest in medicinal chemistry and drug discovery. This

document details its chemical identity, a proposed synthetic route with a detailed experimental

protocol, and a summary of the potential biological activities of this class of compounds.

Chemical Identity and Properties
While a specific CAS number for 1-(3-Acetylphenyl)-3-benzylthiourea is not indexed in major

chemical databases, its IUPAC name is definitively 1-(3-acetylphenyl)-3-

(phenylmethyl)thiourea. The chemical structure is characterized by a central thiourea core

linking a 3-acetylphenyl group and a benzyl group.

Table 1: Physicochemical Data of 1-(3-Acetylphenyl)-3-benzylthiourea and Related Analogs
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Property
Value for 1-(3-
Acetylphenyl)-3-
benzylthiourea (Predicted)

Representative Data for N-
(Aryl)-N'-(benzyl)thiourea
Analogs

Molecular Formula C₁₆H₁₆N₂OS
C₁₄H₁₄N₂S (1-Benzyl-3-

phenylthiourea)

Molecular Weight 284.38 g/mol
242.34 g/mol (1-Benzyl-3-

phenylthiourea)

Melting Point (°C) Data not available
148-150 (1-Benzyl-3-

phenylthiourea)

Appearance
White to off-white solid

(Predicted)
Crystalline solid

Solubility

Soluble in acetone, DMSO,

DMF; sparingly soluble in

alcohols.

Similar solubility profiles are

expected.

Note: Data for analogs is provided for comparative purposes as specific experimental data for

the title compound is not readily available in published literature.

Synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea
The synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea can be readily achieved through the

nucleophilic addition of benzylamine to 3-acetylphenyl isothiocyanate. The latter is a

commercially available starting material (CAS No. 3125-71-1).

Proposed Synthetic Scheme

3-Acetylphenyl Isothiocyanate

1-(3-Acetylphenyl)-3-benzylthiourea

+

Benzylamine Acetone
(Solvent)
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Caption: Synthetic route for 1-(3-Acetylphenyl)-3-benzylthiourea.

Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

3-Acetylphenyl isothiocyanate (1.0 eq)

Benzylamine (1.0 eq)

Anhydrous Acetone

Magnetic stirrer and stir bar

Round-bottom flask

Reflux condenser

Ice bath

Büchner funnel and filter paper

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylphenyl isothiocyanate

(1.0 eq) in anhydrous acetone.

Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room

temperature.

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Precipitation and Isolation: Upon completion of the reaction, the product often precipitates

from the solution. The precipitation can be further induced by cooling the mixture in an ice
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bath.

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid with cold acetone or a minimal amount of diethyl ether to

remove any unreacted starting materials.

Drying: Dry the purified product under vacuum to yield 1-(3-Acetylphenyl)-3-benzylthiourea
as a solid.

Table 2: Representative Spectroscopic Data for N-Aryl-N'-benzylthiourea Analogs

Data Type
Representative Chemical Shifts (ppm) or
Frequencies (cm⁻¹)

¹H NMR
δ 10.0-9.0 (s, 1H, NH), δ 8.0-6.8 (m, Ar-H), δ 4.8

(d, 2H, CH₂), δ 2.5 (s, 3H, COCH₃)

¹³C NMR
δ ~180 (C=S), δ ~198 (C=O), δ 140-120 (Ar-C),

δ ~48 (CH₂), δ ~26 (CH₃)

FT-IR (cm⁻¹)
3350-3200 (N-H stretch), 1680-1660 (C=O

stretch), 1550-1500 (C=S stretch)

Note: The exact chemical shifts and frequencies will vary for the title compound.

Biological Activity and Signaling Pathways
Thiourea derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer, antibacterial, and antioxidant properties.[1] Their

mechanism of action often involves the inhibition of key enzymes or interference with cellular

signaling pathways.

Potential Anticancer Mechanisms
Several thiourea-containing compounds have been investigated as anticancer agents. They

can exert their effects through various mechanisms, including the inhibition of protein kinases,

which are crucial regulators of cell proliferation, differentiation, and survival.[2] For instance,
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some thiourea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) and the RAF-MEK-ERK (MAPK) signaling pathways, both of which are

pivotal in tumor angiogenesis and cancer cell proliferation.[3]
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Caption: Potential inhibition of pro-cancer signaling pathways by thiourea derivatives.

Summary and Future Directions
1-(3-Acetylphenyl)-3-benzylthiourea is a readily synthesizable compound belonging to a

class of molecules with significant therapeutic potential. The presence of the acetylphenyl and

benzyl moieties provides a scaffold for further structural modifications to optimize biological

activity. Future research should focus on the synthesis and purification of this specific

compound, followed by comprehensive spectroscopic characterization and in-vitro biological

evaluation against a panel of cancer cell lines and microbial strains to determine its specific

activities and potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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